

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

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Compound of Interest

Compound Name: L82-G17

Cat. No.: B15586069

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **L82-G17**, a small molecule inhibitor of human DNA Ligase I (LigI). **L82-G17** exhibits a selective and uncompetitive mechanism of inhibition, specifically targeting the final phosphodiester bond formation step of the DNA ligation process. This document details the biochemical and cellular activity of **L82-G17**, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug discovery who are interested in the therapeutic potential and research applications of LigI inhibition.

Introduction to DNA Ligase I and its Inhibition

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the DNA backbone, a critical step in DNA replication, repair, and recombination. In human cells, three main DNA ligases (LigI, LigIII, and LigIV) perform distinct but overlapping functions. DNA Ligase I is the primary ligase responsible for joining Okazaki fragments during lagging-strand DNA synthesis and also participates in long-patch base excision repair (BER). Given its crucial role in DNA replication, LigI is a compelling target for the development of anti-cancer therapeutics.

L82-G17 is a small molecule inhibitor that has demonstrated high selectivity for LigI. Structurally, many LigI-selective inhibitors, including **L82-G17**, feature a pyridazine ring and either an arylhydrazone or acylhydrazone linker. **L82-G17** is a potent, next-generation inhibitor identified through structure-activity relationship studies of related compounds like L82.

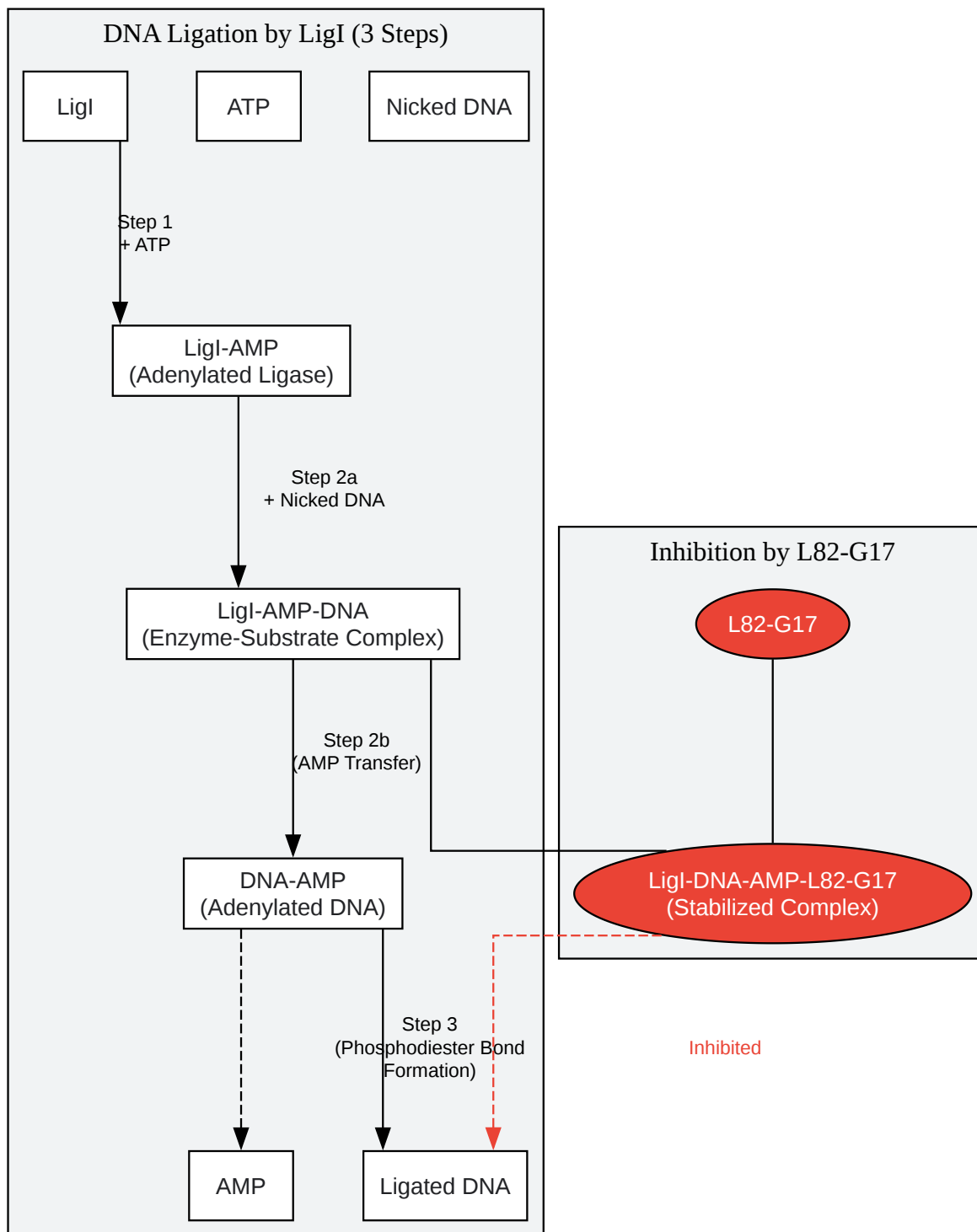
Mechanism of Action of L82-G17

L82-G17 functions as an uncompetitive inhibitor of LigI. This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, in this case, the LigI-nicked DNA complex. This binding event stabilizes the complex and prevents the completion of the ligation reaction.

The DNA ligation reaction proceeds in three steps:

- **Adenylation of the Ligase:** The ligase reacts with ATP to form a covalent ligase-AMP intermediate.
- **AMP Transfer:** The AMP moiety is transferred to the 5'-phosphate at the DNA nick.
- **Phosphodiester Bond Formation:** The 3'-hydroxyl group attacks the 5'-adenylated phosphate, forming a phosphodiester bond and releasing AMP.

Kinetic studies have shown that **L82-G17** specifically inhibits the third step of this reaction, the phosphodiester bond formation. It does not prevent the formation of the DNA-adenylate intermediate.



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Caption: Mechanism of **L82-G17** uncompetitive inhibition of DNA Ligase I.

Data Presentation

Biochemical Data: Enzyme Kinetics and Selectivity

The inhibitory activity of **L82-G17** against human DNA ligases was determined using in vitro ligation assays. As an uncompetitive inhibitor, **L82-G17** decreases both the maximum reaction velocity (V_{max}) and the Michaelis constant (K_m).

Parameter	LigI (No Inhibitor)	LigI + L82-G17	LigIII	LigIV	Source
V_{max} (pmol/min)	0.9	Reduced	-	-	
K_m (μM)	1.4	Reduced	-	-	
Inhibition at 200 μM	Significant	-	Less than LigI	No significant inhibition	

Note: Specific V_{max}' and K_m' values for LigI in the presence of **L82-G17** are not available in the primary literature. The data indicates a reduction in both parameters, consistent with uncompetitive inhibition.

Cellular Data: Effects on Cancer Cell Lines

The cellular effects of **L82-G17** were assessed in various human cell lines. The data demonstrates the compound's ability to inhibit cell proliferation and induce DNA damage.

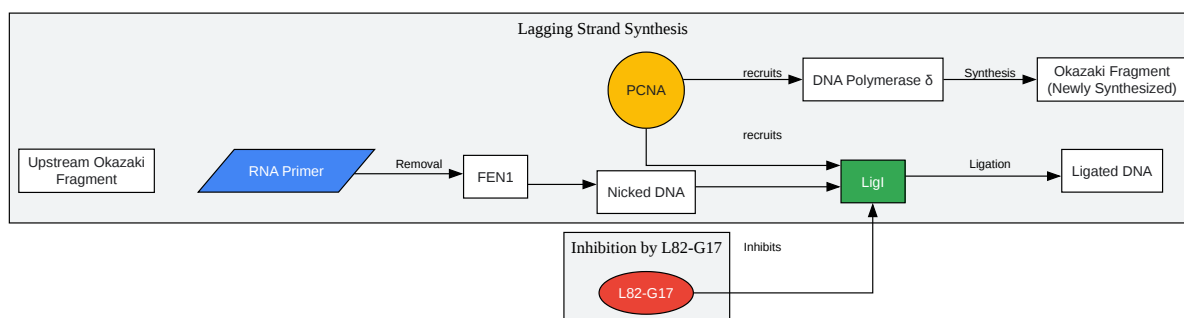
Assay	Cell Line	Concentration	Effect	Source
Cell Proliferation (MTT Assay, 72h)	HeLa	20 μ M	~70% reduction in cell number	
DNA Synthesis (BrdU Incorporation)	HeLa	Not specified	Modest reduction	
DNA Damage (γ H2AX Foci Formation, 4h)	HeLa	Concentration- dependent	Increase in γ H2AX foci	
Cell Viability	LIG1-expressing cells	Not specified	More sensitive than LIG1 null cells	
Cell Viability	Nuclear LigIII α - deficient cells	Not specified	More sensitive than parental cells	

Signaling Pathways

L82-G17's inhibitory action on LigI primarily impacts DNA replication and repair pathways.

DNA Replication: Okazaki Fragment Maturation

During lagging strand synthesis, DNA is synthesized in short segments called Okazaki fragments. LigI, in concert with other factors like PCNA and FEN1, is responsible for sealing the nicks between these fragments. Inhibition of LigI by **L82-G17** stalls this process, leading to an accumulation of unligated Okazaki fragments and subsequent replication stress and DNA damage.

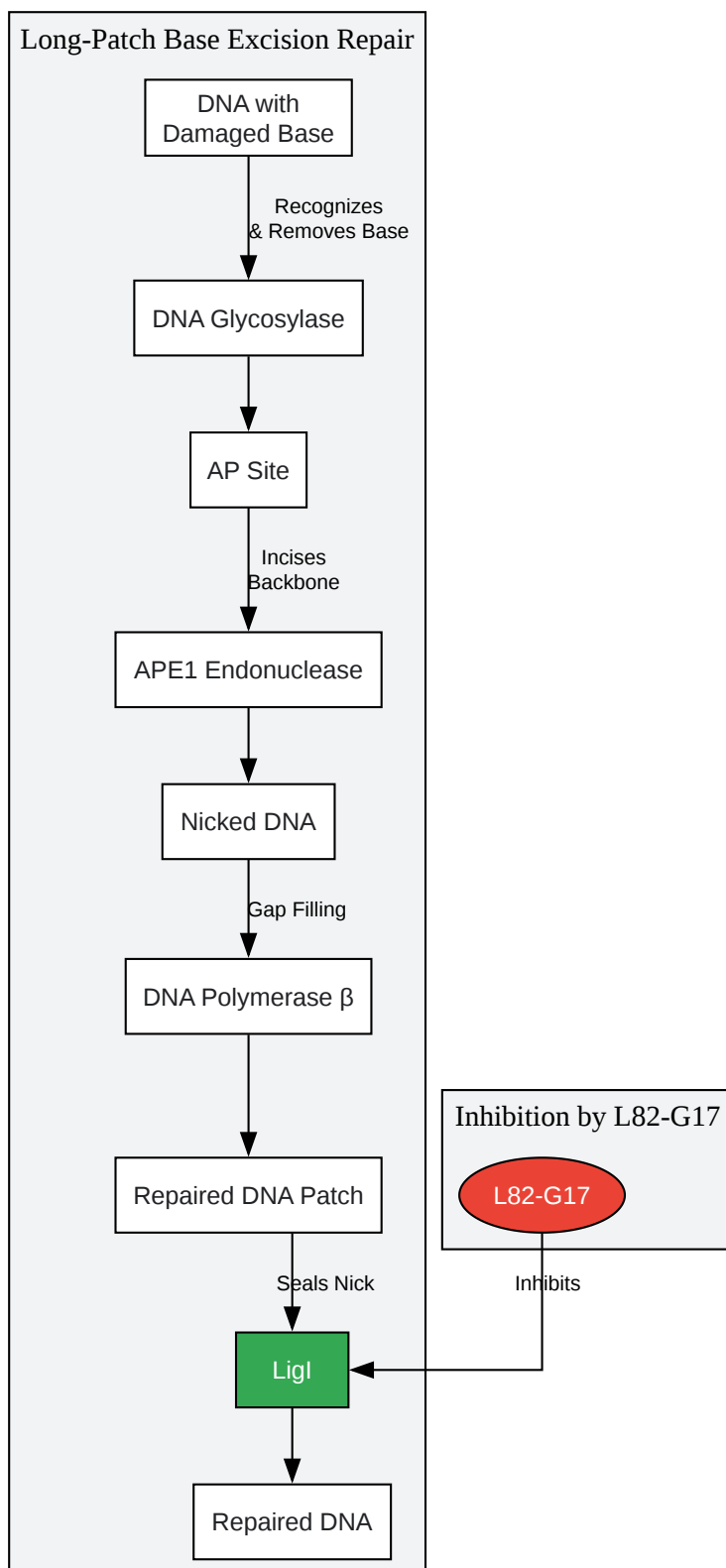


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Caption: Role of LigI in Okazaki fragment maturation and its inhibition by **L82-G17**.

Base Excision Repair (BER)

LigI also participates in the long-patch sub-pathway of BER, which is responsible for repairing single-base DNA lesions. After the damaged base is removed and the DNA backbone is incised, DNA polymerase synthesizes a new stretch of DNA, and LigI seals the final nick. Inhibition of LigI can impair this repair pathway, leading to the accumulation of DNA damage.



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Caption: The role of LigI in the Base Excision Repair pathway and its inhibition by **L82-G17**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **L82-G17**.

In Vitro DNA Ligation Assay

This assay measures the ability of LigI to ligate a nicked DNA substrate in the presence or absence of an inhibitor.

Workflow:



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Caption: Workflow for the in vitro DNA ligation assay.

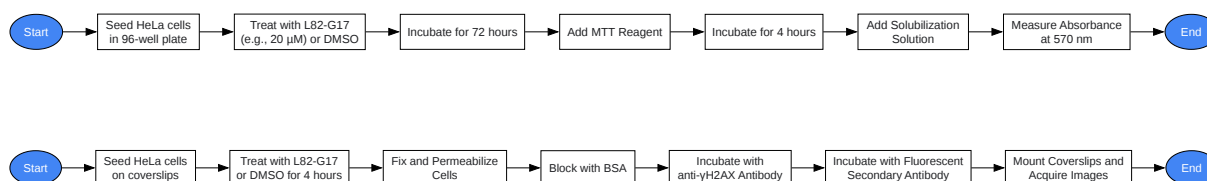
Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.
- **Enzyme and Inhibitor:** In a microcentrifuge tube, pre-incubate 500 fmol of purified human LigI with the desired concentration of **L82-G17** (e.g., 200 µM for selectivity) or DMSO (vehicle control) in reaction buffer for 30 minutes at 25°C.
- **Ligation Reaction:** Initiate the ligation reaction by adding 1 pmol of a fluorescently labeled nicked DNA substrate.
- **Incubation:** Incubate the reaction for 5 minutes at 25°C.
- **Termination:** Stop the reaction by adding an equal volume of formamide loading dye.
- **Analysis:** Denature the samples by heating at 95°C for 5 minutes and analyze the products by denaturing polyacrylamide gel electrophoresis.
- **Detection:** Visualize the ligated and unligated DNA species using a fluorescence imager.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:



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